molecular formula C19H24N2O3 B1664326 N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide CAS No. 102008-71-9

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide

Cat. No.: B1664326
CAS No.: 102008-71-9
M. Wt: 328.4 g/mol
InChI Key: DAYHEVSELYHNCX-UHFFFAOYSA-N
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Description

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes both phenoxy and aminophenoxy groups. This compound is primarily used in research settings due to its bioactivity and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification systems. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-throughput screening and process optimization techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in cellular and molecular biology studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-
  • ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-

Uniqueness

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Properties

CAS No.

102008-71-9

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H24N2O3/c20-16-9-11-18(12-10-16)23-14-6-2-5-13-21-19(22)15-24-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15,20H2,(H,21,22)

InChI Key

DAYHEVSELYHNCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N

Appearance

Solid powder

Key on ui other cas no.

102008-71-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenoxy-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide
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